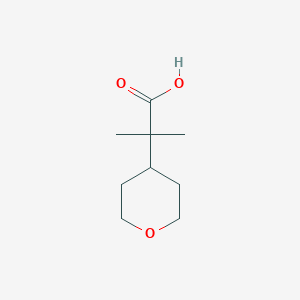
3-(piperidine-3-carbonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(piperidine-3-carbonyl)-1H-indole” likely contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group at the 3-position is a carbonyl group (C=O), which is in turn attached to a piperidine ring. Piperidine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
Based on its name, “3-(piperidine-3-carbonyl)-1H-indole” would be expected to have a complex, bicyclic structure. The indole portion of the molecule is aromatic, meaning it has a ring of atoms that contains a delocalized pi electron cloud .Chemical Reactions Analysis
The reactivity of “3-(piperidine-3-carbonyl)-1H-indole” would likely be influenced by the presence of the carbonyl group, the indole group, and the piperidine ring. The carbonyl group is polar and can be involved in a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(piperidine-3-carbonyl)-1H-indole” would be influenced by its molecular structure. The presence of the polar carbonyl group could increase its solubility in polar solvents, while the aromatic indole group could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
β-Lactamase Inhibitors
This compound is used in the development of β-lactamase inhibitors . β-lactamase enzymes contribute significantly to the emergence of antibiotic resistance . The clinical use of β-lactamase inhibitors began as an attempt to combat β-lactamase-mediated resistance .
Combating Antibiotic Resistance
When combined with antibiotics, β-lactamase inhibitors have proven to be a safe and effective treatment that not only prevents β-lactamase formation but also broadens the range of activity . These inhibitors may cause either temporary or permanent inhibition .
Treatment of Multidrug-Resistant Bacteria
The bacteria of the Enterobacteriaceae family—Pseudomonas aeruginosa, Neisseria gonorrhoeae, Mycobacterium tuberculosis, and Haemophilus influenzae—are some of the prevalent organisms medicated by β-lactamase inhibitors .
Biochemical Exploration
This compound is used in the biochemical exploration of β-lactamase inhibitors . The study focuses on the pharmacokinetic and pharmacodynamic properties of all inhibitors and then applies them in clinical settings .
Designing More Effective Inhibitors
The challenges that exist in designing inhibitors might help pharmaceutical researchers address root issues and develop more effective inhibitors .
Pharmaceutical Testing
This compound is used for pharmaceutical testing . High-quality reference standards are required for accurate results .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-indol-3-yl(piperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,15-16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHIODTZARGTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidine-3-carbonyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

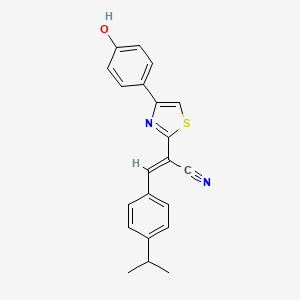

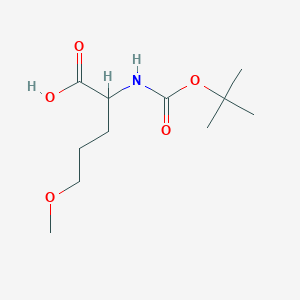
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)
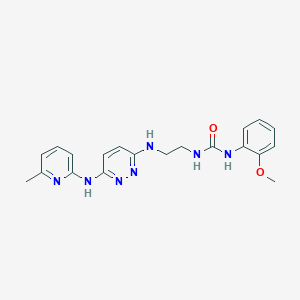
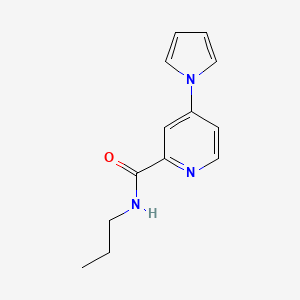
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)
